molecular formula C18H17Cl2F3N4O2 B1672485 GW842166X CAS No. 666260-75-9

GW842166X

Numéro de catalogue: B1672485
Numéro CAS: 666260-75-9
Poids moléculaire: 449.3 g/mol
Clé InChI: TWQYWUXBZHPIIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Neuroprotective Effects in Parkinson's Disease

One of the most significant applications of GW842166X is in the context of Parkinson's disease (PD). Research has demonstrated that this compound exerts protective effects against the loss of dopamine neurons induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model PD in laboratory settings.

Mechanisms of Action:

  • Reduction of Dopaminergic Neuron Loss: this compound has been shown to attenuate 6-OHDA-induced loss of dopaminergic axonal terminals and dopamine release, suggesting a neuroprotective role against neuronal degeneration associated with PD .
  • Behavioral Improvements: In animal models, treatment with this compound resulted in significant improvements in motor function deficits, as evidenced by enhanced performance in various behavioral tests such as grip strength and rotarod tests .
  • Electrophysiological Changes: Electrophysiological studies indicate that this compound decreases action potential firing in substantia nigra pars compacta (SNc) dopamine neurons, likely through modulation of hyperpolarization-activated currents. This reduction may help mitigate calcium overload and oxidative stress, which are critical factors in neuronal death .

Study 1: Neuroprotection Against 6-OHDA

In a study published in Frontiers in Pharmacology, researchers investigated the neuroprotective effects of this compound on mice treated with 6-OHDA. The study found that:

  • Motor Function Recovery: Mice receiving this compound showed significantly improved motor functions compared to those treated with 6-OHDA alone. This was measured through various tests assessing balance and coordination .
  • Behavioral Assessment: The treatment also reduced depressive-like behaviors linked to PD, as indicated by increased sucrose preference and reduced immobility time in forced swim tests .

Study 2: Electrophysiological Analysis

Another pivotal study focused on the electrophysiological effects of this compound on SNc dopamine neurons:

  • Decreased Action Potential Firing: The application of this compound led to a notable decrease in spontaneous firing rates of dopamine neurons. This effect was attributed to a shift in the half-activation potential of hyperpolarization-activated currents, which may contribute to its neuroprotective properties .
  • Calcium Load Reduction: By decreasing action potential firing, this compound potentially reduces calcium influx into neurons, thereby protecting them from excitotoxicity associated with PD .

Summary Table of Applications

Application AreaMechanismKey Findings
Neuroprotection in Parkinson'sCB2 receptor activationAttenuation of dopaminergic neuron loss
Behavioral ImprovementModulation of neuronal activityEnhanced motor function and reduced depressive behavior
Electrophysiological ModulationDecreased action potential firingReduced calcium overload and oxidative stress

Méthodes De Préparation

La synthèse de GW842166 implique plusieurs étapes, commençant par la préparation du noyau pyrimidine. . Le produit final est obtenu par une série d'étapes de purification, notamment la recristallisation et la chromatographie.

Analyse Des Réactions Chimiques

GW842166 subit diverses réactions chimiques, notamment:

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

GW842166 a été largement étudié pour ses applications thérapeutiques potentielles. Voici quelques domaines clés de recherche:

Mécanisme d'action

GW842166 exerce ses effets principalement par l'activation du récepteur cannabinoïde de type 2 (CB2). Cette activation conduit à la modulation de diverses voies de signalisation impliquées dans la douleur et l'inflammation. Le composé augmente l'expression des cytokines anti-inflammatoires et diminue les cytokines pro-inflammatoires, réduisant ainsi l'inflammation et la douleur .

Comparaison Avec Des Composés Similaires

GW842166 est unique dans son activation sélective du récepteur cannabinoïde de type 2 (CB2) sans affinité significative pour le récepteur cannabinoïde de type 1 (CB1). Cette sélectivité réduit le risque d'effets psychoactifs communément associés aux autres cannabinoïdes. Des composés similaires comprennent:

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs applications thérapeutiques spécifiques.

Activité Biologique

GW842166X is a selective agonist for the cannabinoid receptor type 2 (CB2), which has garnered attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). This compound is notable for its ability to mitigate neuronal loss and associated motor deficits induced by neurotoxins like 6-hydroxydopamine (6-OHDA).

This compound operates primarily through its action on CB2 receptors, which are predominantly expressed in immune cells but also found in various neuronal populations. Activation of these receptors leads to a reduction in intracellular cAMP levels, thereby influencing neuronal excitability and calcium dynamics. Specifically, this compound has been shown to decrease the firing rate of substantia nigra pars compacta (SNc) dopamine neurons by reducing hyperpolarization-activated currents (IhI_h) and shifting the half-activation potential to a more hyperpolarized state .

Neuroprotective Effects

Research indicates that this compound protects against 6-OHDA-induced dopaminergic neuron loss. In experimental studies involving mice, chronic treatment with this compound resulted in:

  • Decreased Dopamine Neuron Loss : Immunohistochemical analysis confirmed reduced loss of tyrosine hydroxylase-positive neurons in the SNc following treatment .
  • Improved Motor Function : Behavioral assessments demonstrated that treated mice exhibited significantly better performance in tasks assessing motor coordination and strength, such as grip strength tests and rotarod performance .

Summary of Findings

Study AspectObservationsStatistical Significance
Dopamine Neuron PreservationSignificant reduction in neuron lossp < 0.001
Motor Function ImprovementEnhanced grip strength and rotarod performancep < 0.004
Action Potential Firing FrequencyDecreased firing frequency in SNc neuronsp < 0.007
Behavioral Anxiogenic EffectsAmelioration of anxiety-like behaviorsp = 0.027

Experimental Models

Several studies have utilized the 6-OHDA mouse model to assess the neuroprotective capabilities of this compound:

  • Study on Dopaminergic Functionality : This study demonstrated that this compound could prevent the reduction of dopamine release frequency in the striatum following 6-OHDA exposure, indicating a protective effect on dopaminergic terminals .
  • Behavioral Assessments : In behavioral tests, this compound treatment not only improved motor deficits but also reduced depressive-like behaviors observed in 6-OHDA-treated mice. This suggests a broader impact on both motor and emotional aspects of neurological function .
  • Mechanistic Insights : Electrophysiological recordings revealed that this compound application resulted in a significant decrease in action potential firing frequency among SNc dopamine neurons, which was reversed by co-administration of the CB2 antagonist AM630, confirming the receptor-specific action of this compound .

Conclusion from Research

The findings across multiple studies indicate that this compound holds promise as a therapeutic agent for neuroprotection in Parkinson's disease and potentially other neurodegenerative disorders. Its ability to modulate neuronal excitability and protect against toxic insults presents a compelling case for further clinical exploration.

Future Directions

Further research is warranted to explore:

  • Long-term effects of this compound treatment on neurodegeneration.
  • The potential for combination therapies with other neuroprotective agents.
  • The implications of biased signaling through CB2 receptors on therapeutic outcomes.

Propriétés

IUPAC Name

2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQYWUXBZHPIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216786
Record name GW-842,166X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666260-75-9
Record name 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666260-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 842166
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666260759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW842166
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11903
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GW-842,166X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GW842166
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1I6P2DZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-(2,4-dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid (30 mg) in dimethylformamide (2 ml) was added successively N-ethylmorpholine (33 μl), 4-aminomethyltetrahydropyran (12 mg), 1-hydroxybenzotriazole hydrate (18 mg) and 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (20 mg). The solution was stirred for 3 h and allowed to stand overnight. Dimethylformamide was removed under reduced pressure and ethyl acetate (5 ml) added. The solution was washed sequentially with 5% sodium bicarbonate solution (2.5 ml), water (2.5 ml), 5% citric acid solution (2.5 ml) and brine (2×2.5 ml), dried (MgSO4) and evaporated to afford the title compound (34 mg) NMR (DMSO-d6) δ 1.20 (2H, m), 1.58 (2H, d), 1.70 (1H, m), 3.10 (2H, t), 3.23 (2H, t), 3.84 (2H, dd), 7.46 (1H, dd), 7.57 (1H, d), 7.71 (1H, d), 8.59 (1H, t), 8.63 (1H, s), 10.00 (1H, s).
Quantity
33 μL
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(2,4-dichlorophenylamino)-4-trifluoromethyl-pyrimidine-5-carboxylic acid (86 g) in dimethylformamide (800 ml) was added successively N-ethylmorpholine (93 ml), 4 aminomethyltetrahydropyran (29.5 g), 1-hydroxybenzotriazole hydrate (51.5 g) and 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (56.2 g). The solution was stirred for 24 h. Dimethylformamide was partially removed (approx 650 ml) under reduced pressure and 5% sodium bicarbonate solution added (3×500 ml, added portionwise to control the release of carbon dioxide). The mixture was stirred with overhead stirring for 3 h and the resulting solid filtered onto a sinter. The solid was washed with 5% sodium bicarbonate (4×400 ml) and water (3×400 ml) then dried over sodium hydroxide in vacuo at 50° C. to afford the title compound (109.1 g)
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW842166X
Reactant of Route 2
Reactant of Route 2
GW842166X
Reactant of Route 3
Reactant of Route 3
GW842166X
Reactant of Route 4
Reactant of Route 4
GW842166X
Reactant of Route 5
Reactant of Route 5
GW842166X
Reactant of Route 6
GW842166X
Customer
Q & A

Q1: What is the primary mechanism of action of GW842166?

A: GW842166 is a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found on immune cells and in the central nervous system.

Q2: How does GW842166's activation of CB2 receptors translate to potential therapeutic effects in Parkinson’s disease?

A: Research suggests that GW842166 may exert neuroprotective effects in Parkinson's disease models. In a study using a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, GW842166 treatment improved motor function and reduced the loss of dopamine neurons. [, ] These effects were blocked by a CB2 antagonist, indicating a CB2-dependent mechanism.

Q3: What is known about the potential anxiolytic and antidepressant effects of GW842166?

A: Preclinical studies suggest that GW842166 may also have anxiolytic and antidepressant-like effects in the context of Parkinson's disease. In the 6-OHDA mouse model, GW842166 ameliorated anxiety- and depression-like behaviors, again through a mechanism involving CB2 receptor activation. []

Q4: Has GW842166 demonstrated efficacy in other models of pain besides Parkinson’s disease?

A: While GW842166 showed analgesic effects in a rat model of inflammatory pain, it failed to demonstrate clinically meaningful analgesia in a study involving acute dental pain after third molar extraction. [, ] Furthermore, in a chronic primary pain mouse model, GW842166 did not alleviate pain, highlighting the complex nature of pain and the limitations of preclinical models in predicting clinical efficacy. []

Q5: Are there any computational studies investigating the interaction of GW842166 with the CB2 receptor?

A: Yes, molecular dynamics simulations and free energy calculations have been employed to understand the binding mechanism of GW842166 to the human CB2 receptor. [] These studies provided insights into the critical residues involved in ligand binding and helped define structural requirements for CB2 agonists.

Q6: What is known about the structure-activity relationship (SAR) of GW842166?

A: Research efforts have focused on modifying the structure of GW842166 to develop novel CB2 agonists with improved properties. For example, quinazoline/pyrimidine-2,4(1H,3H)-dione derivatives based on the GW842166 scaffold have been synthesized and evaluated for their CB2 agonist potency, selectivity, and physicochemical characteristics. [] These studies help refine our understanding of how specific structural features influence the compound's interaction with the CB2 receptor and its overall pharmacological profile.

Q7: Has GW842166 been investigated as a potential therapeutic target in other diseases?

A: Beyond its potential in Parkinson's disease and pain management, research suggests GW842166 might have therapeutic benefits in other conditions. One study indicated its potential in alleviating osteoarthritis by suppressing cartilage degradation mediated by lipopolysaccharide (LPS) in mice. [] Another study highlighted its role in ameliorating psoriasis-like skin lesions by inhibiting inflammation and oxidative stress. [] These findings warrant further investigation into the potential therapeutic applications of GW842166 in various inflammatory and immune-related disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.